![molecular formula C19H20F3N3O3S B2451124 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone CAS No. 1396886-54-6](/img/structure/B2451124.png)
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone
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Description
The compound is a complex organic molecule that contains several functional groups, including a spirocyclic system (1,4-Dioxa-8-azaspiro[4.5]decane), a trifluoromethyl group, a benzo[d]thiazol-2-yl group, and an azetidin-3-yl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the 1,4-Dioxa-8-azaspiro[4.5]decane moiety has been used in the synthesis of spirocyclotriphosphazenes .Scientific Research Applications
- Application : 1,4-Dioxa-8-azaspiro[4.5]decane serves as a precursor in the synthesis of spirocyclotriphosphazenes. These compounds find use in materials science, catalysis, and supramolecular chemistry .
- Application : 1,4-Dioxa-8-azaspiro[4.5]decane is involved in the formation of piperidin-4-one ethylene ketal, which is derived from the condensation of cyclohexanone. Such derivatives have applications in pharmaceuticals and fine chemicals .
- Application : 1,4-Dioxa-8-azaspiro[4.5]decane can serve as a solvent or reagent in synthetic chemistry. Its unique spirocyclic structure may influence reaction outcomes .
- Application : Researchers may explore the pharmacological properties of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives. These investigations could include antimicrobial, antiviral, or anti-inflammatory studies .
- Application : The spirocyclic motif in 1,4-Dioxa-8-azaspiro[4.5]decane could be harnessed for designing host-guest systems, molecular recognition, or self-assembly studies .
Spirocyclotriphosphazenes Synthesis
Cyclohexanone Derivatives
Solvent and Reagent
Pharmacological Studies
Supramolecular Chemistry
Materials Science
properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3S/c20-19(21,22)13-2-1-3-14-15(13)23-17(29-14)25-10-12(11-25)16(26)24-6-4-18(5-7-24)27-8-9-28-18/h1-3,12H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCGRHKQSFMGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone |
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